Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has shown that methylated isoxazole compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, have been utilized as precursors for synthesizing various heterocyclic systems. These include the formation of isoxazole-fused heterocycles, which are significant in developing pharmacologically active compounds (Roy, Rajaraman, & Batra, 2004).
Structural Analysis and Synthesis of Isoxazole Derivatives
Isoxazole derivatives, such as the aforementioned compound, are key in developing structurally diverse molecules. For example, the synthesis and structural diversity studies involving metal coordination polymers constructed from isoxazole derivatives highlight the versatility of these compounds in forming complex molecular structures (Cheng et al., 2017).
Photocycloaddition Reactions
In the field of photochemistry, methylated isoxazoles, including similar compounds, have been explored for photocycloaddition reactions with aldehydes. These studies contribute to understanding the reactivity and stability of the resulting products, which have applications in synthesizing new materials and investigating photochromic behaviors (Griesbeck, Franke, Neudörfl, & Kotaka, 2011).
Catalysis and Isomerization
Isoxazole derivatives are also used in catalysis and isomerization reactions. For instance, Fe(II)-catalyzed isomerization of isoxazole derivatives has been studied, leading to the formation of structurally different isoxazole and oxazole carboxylates. These findings have implications in synthetic chemistry for creating diverse molecular architectures (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Future Directions
Properties
IUPAC Name |
methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-11(13)10-8-6-4-2-3-5-7-9(8)15-12-10/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIKWSZZFMXNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2C1CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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